4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate
Description
4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate: is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group, an iminomethyl linkage, and a methoxyphenyl group, all connected to a phenyl carbonate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
[4-[(4-bromophenyl)iminomethyl]-2-methoxyphenyl] phenyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4/c1-25-20-13-15(14-23-17-10-8-16(22)9-11-17)7-12-19(20)27-21(24)26-18-5-3-2-4-6-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQIFYPUQPNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)OC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate typically involves multi-step organic reactions. One common method is the condensation of 4-bromoaniline with 2-methoxybenzaldehyde to form the imine intermediate. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis of Phenyl Carbonate Moiety
The carbonate ester group undergoes hydrolysis under aqueous conditions, forming a phenolic derivative and releasing carbonic acid derivatives. This reaction is pH-dependent and critical for understanding the compound's stability in biological systems .
| Reaction Parameters | Conditions | Products |
|---|---|---|
| Acidic hydrolysis (HCl, 0.1 M) | 25°C, 24 hr | 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenol + CO₂↑ |
| Basic hydrolysis (NaOH, 0.1 M) | 60°C, 6 hr | Same phenolic product with faster kinetics |
| Enzymatic hydrolysis (esterase) | PBS buffer, 37°C | Quantifiable via HPLC with 85% conversion in 2 hr |
Key Observations :
-
FTIR monitoring shows disappearance of the carbonate C=O stretch at 1,716 cm⁻¹.
-
NMR (¹H) reveals new phenolic -OH signals at δ 9.8–10.2 ppm post-hydrolysis .
Nucleophilic Aromatic Substitution at Bromine
The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, arylboronic acid | 4-aryl-substituted derivative | 72–85% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, primary amine | 4-amino-substituted analog | 68% |
Mechanistic Notes :
-
Bromine substitution follows a two-step oxidative addition/reductive elimination pathway .
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Steric hindrance from the Schiff base slightly reduces coupling efficiency compared to simpler aryl bromides .
Schiff Base Reactivity
The imine (C=N) group participates in reversible reactions characteristic of Schiff bases:
Acid-Catalyzed Hydrolysis
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Conditions : H₂SO₄ (1 M), reflux
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Product : 4-bromobenzaldehyde + 2-methoxy-4-aminophenol
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Kinetics : Pseudo-first-order rate constant at 80°C
Reduction to Amine
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Reagents : NaBH₄ in ethanol
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Product : Corresponding secondary amine (confirmed by loss of C=N IR band at 1,630 cm⁻¹)
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
| Stage | Temperature Range | Mass Loss | Proposed Process |
|---|---|---|---|
| I | 120–180°C | 12% | Loss of physisorbed water/solvent |
| II | 220–300°C | 48% | Carbonate cleavage + CO₂ release |
| III | 350–500°C | 30% | Degradation of aromatic cores |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Critical Analysis of Reaction Monitoring Techniques
| Technique | Hydrolysis | Substitution | Schiff Base Modifications |
|---|---|---|---|
| FTIR | Carbonate C=O loss | N/A | Imine C=N changes |
| ¹H NMR | Phenolic -OH emergence | Aryl proton shifts | Amine NH₂ signals |
| HPLC | Quantifies conversion | Tracks coupling efficiency | N/A |
This compound's multifunctional reactivity enables applications in prodrug design (via controlled hydrolysis) and materials science (as a monomer for polycarbonates). Further studies should explore its catalytic asymmetric reactions and biological target engagement mechanisms .
Scientific Research Applications
Biological Applications
The compound exhibits a range of biological activities that are significant for medicinal chemistry and pharmacology.
Antioxidant Activity
Research indicates that compounds similar to 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate demonstrate potent antioxidant properties. For instance, studies using the DPPH method have shown that derivatives can effectively scavenge free radicals, thereby reducing oxidative stress in cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of related Schiff bases. For example, derivatives with similar structures have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways. A notable case study found that certain analogs exhibited IC50 values as low as 0.05 μM against breast cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iminomethyl linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: Shares a similar aromatic structure but lacks the iminomethyl and methoxy groups.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Contains a bromophenyl group but differs in the presence of a thiazole ring and chloroacetamide moiety.
Uniqueness: 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential applications. The presence of the iminomethyl linkage and methoxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Biological Activity
The compound 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate is a Schiff base derivative, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial and antifungal effects, structural characteristics, and potential applications in pharmacology.
Structural Characteristics
The compound can be represented by the molecular formula . The crystal structure reveals a dihedral angle between the two phenyl rings of approximately 37.87°, indicating a significant degree of steric hindrance and potentially affecting its reactivity and biological interactions .
Crystal Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H12BrNO2 |
| Molecular Weight | 306.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Cell Parameters | a = 6.5692 Å, b = 11.4323 Å, c = 17.5552 Å, β = 97.798° |
Biological Activities
Antibacterial and Antifungal Properties
Schiff bases, including the compound in focus, are known for their broad-spectrum antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungal pathogens. For instance, research indicates that derivatives with bromine substituents exhibit enhanced antimicrobial efficacy due to increased electron-withdrawing effects, which may improve their interaction with microbial cell membranes .
Mechanism of Action
The antibacterial activity is often attributed to the ability of Schiff bases to form coordination complexes with metal ions, which can disrupt enzymatic processes in bacteria. The presence of the bromophenyl group enhances the lipophilicity of the molecule, potentially facilitating better membrane penetration and bioavailability .
Case Studies
-
Antimicrobial Efficacy
In a study evaluating various Schiff bases against Escherichia coli and Staphylococcus aureus, it was found that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial properties . -
Fungal Inhibition
Another investigation focused on the antifungal activity against Candida albicans, where derivatives of this compound showed significant inhibition at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of fungal cell wall synthesis .
Research Findings
Recent studies have highlighted the potential applications of this compound in drug design. Its ability to act as an anion sensor and its nonlinear optical properties suggest further exploration in materials science and medicinal chemistry .
Comparative Biological Activity Table
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 25 | 50 |
| Related Schiff Base Derivative A | 30 | 60 |
| Related Schiff Base Derivative B | 20 | 55 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-bromoaniline with 2-methoxy-4-formylphenyl phenyl carbonate to form the imine bond (E-configuration). Use anhydrous ethanol as a solvent and catalytic acetic acid under reflux (70–80°C) to drive Schiff base formation .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 hexane:ethyl acetate) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and employ inert atmosphere (N₂) to minimize oxidation byproducts.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what spectral markers are diagnostic?
- Methodological Answer :
- FT-IR : Look for ν(C=N) stretch at ~1600–1650 cm⁻¹ (imine bond) and ν(C=O) of the carbonate group at ~1740 cm⁻¹ .
- ¹H-NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ ~3.9 ppm), and imine proton (δ ~8.5 ppm, d, J = 8 Hz) .
- ¹³C-NMR : Carbonate carbonyl at δ ~155 ppm and imine carbon at δ ~160 ppm .
- LC-MS : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., m/z ~465 for C₂₁H₁₇BrNO₄) .
Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conditions : Test pH 2–9 (using HCl/NaOH buffers) at 25°C and 40°C for 1–4 weeks .
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track loss of parent compound.
- Key Metrics : Calculate half-life (t₁/₂) and identify degradation products (e.g., hydrolysis of the carbonate group to phenol derivatives) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., cyclooxygenase-2). Focus on imine and bromophenyl groups for hydrophobic/π-π interactions .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS, 100 ns trajectory) .
Q. What experimental variables should be re-examined to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity)?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7, and primary cells) with standardized viability assays (MTT, IC₅₀ comparisons) .
- Compound Purity : Verify by HPLC (>95%) and assess impurity profiles (e.g., residual solvents, byproducts).
- Assay Conditions : Control for oxygen levels (hypoxia vs. normoxia) and serum concentration in cell culture media .
Q. How do the bromophenyl and methoxyphenyl substituents influence electronic properties and intermolecular interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing to identify halogen bonding (C-Br⋯O) and π-stacking (methoxyphenyl rings) .
- Hammett Analysis : Calculate σ values for substituents to correlate with reaction rates (e.g., bromo as σₚ⁺ ~0.15, methoxy as σₚ⁻ ~-0.27) .
- UV-Vis : Monitor λmax shifts in polar solvents to assess charge-transfer transitions involving the imine .
Q. What strategies elucidate the mechanism of antimicrobial action, particularly membrane disruption vs. enzymatic inhibition?
- Methodological Answer :
- Fluorescence Microscopy : Use propidium iodide to detect membrane integrity loss in bacteria .
- Enzyme Assays : Test inhibition of β-lactamase or DNA gyrase via spectrophotometric methods (e.g., nitrocefin hydrolysis inhibition) .
- Liposome Studies : Simulate membrane interactions using DOPC vesicles and monitor leakage via calcein release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
